![molecular formula C16H14FN3S B5655450 5-(4-fluorophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5655450.png)
5-(4-fluorophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
The compound "5-(4-fluorophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" belongs to the class of 1,2,4-triazole derivatives. Triazole compounds have garnered significant interest due to their structural uniqueness and versatile chemical properties, contributing to various fields such as chemistry and pharmacology. This specific compound contains a triazole ring, which is a five-membered heterocyclic compound, combined with fluorophenyl and phenylethyl substituents, suggesting potential for diverse chemical interactions and biological activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep reactions, including cyclization, substitution, and condensation reactions. For example, triazole compounds can be synthesized by treating amino-triazole with different aldehydes or ketones. The specific methodologies and conditions such as solvents, catalysts, and temperatures significantly influence the yield and purity of the final product. While there is no direct study on the synthesis of the exact compound , similar triazole compounds are typically synthesized through nucleophilic substitution reactions or from thiosemicarbazides under basic conditions (Askerov et al., 2019).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed using techniques such as X-ray diffraction and NMR spectroscopy. These analyses provide valuable information on bond lengths, angles, and the overall three-dimensional orientation of the molecule. For instance, the crystal structure can reveal how the triazole ring interacts with adjacent groups, which influences the compound's reactivity and properties (Ding et al., 2009).
properties
IUPAC Name |
3-(4-fluorophenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c17-14-8-6-13(7-9-14)15-18-19-16(21)20(15)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYBOUOKDDJSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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